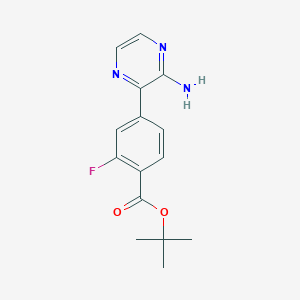

tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate

Description

tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate is a fluorinated aromatic ester featuring a pyrazine ring substituted with an amino group. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors or other bioactive molecules. The tert-butyl ester group enhances lipophilicity, improving membrane permeability, while the fluorine atom and aminopyrazinyl moiety contribute to electronic effects and hydrogen-bonding interactions with biological targets. Its molecular formula is inferred as C15H16F2N3O2, though exact parameters depend on synthetic routes .

Properties

IUPAC Name |

tert-butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O2/c1-15(2,3)21-14(20)10-5-4-9(8-11(10)16)12-13(17)19-7-6-18-12/h4-8H,1-3H3,(H2,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIJNVDSEICIJFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)C2=NC=CN=C2N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Preparation of a suitably protected 4-substituted benzoate intermediate (tert-butyl ester).

- Introduction of the 2-fluoro substituent on the benzoate ring.

- Coupling or substitution to attach the 3-aminopyrazin-2-yl group.

The key challenges include selective functionalization of the aromatic ring, maintaining the integrity of the tert-butyl ester, and installing the heteroaryl amine moiety without side reactions.

Preparation of tert-Butyl 4-Formylbenzylcarbamate as a Key Intermediate

One common intermediate in the synthesis is tert-butyl 4-formylbenzylcarbamate, which can be further elaborated to the target compound.

These oxidation methods are critical for introducing the aldehyde functionality that enables subsequent amination or coupling steps.

Formation of the Aminopyrazinyl Substituent

The attachment of the 3-aminopyrazin-2-yl group to the aromatic ring generally involves nucleophilic aromatic substitution or cross-coupling reactions. While specific direct procedures for this exact compound are limited in open literature, analogous methods for related heteroaryl substitutions include:

- Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination) between halogenated benzoate esters and aminopyrazine derivatives.

- Reductive amination strategies using aldehyde intermediates and aminopyrazine under mild reducing conditions, such as sodium triacetoxyborohydride in dichloroethane, yielding up to 95%.

Representative Reductive Amination Procedure

This method is efficient for coupling amines to aldehyde-functionalized benzoates while preserving the tert-butyl ester.

Protection and Deprotection Steps

The tert-butyl ester is introduced typically via reaction of the corresponding carboxylic acid with di-tert-butyl dicarbonate in the presence of base (e.g., NaHCO3) in dioxane-water mixtures, stirred at room temperature for several days, yielding the protected ester in high purity.

Summary Table of Key Preparation Steps

| Step | Intermediate/Product | Reagents & Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | 4-(Hydroxymethyl)benzoate tert-butyl ester | Starting material | - | Precursor for oxidation |

| 2 | tert-Butyl 4-formylbenzylcarbamate | MnO2, DCM, 20°C, 16 h or PCC, NaOAc, DCM, 25°C, 1 h or Swern oxidation | 70-99% | Oxidation to aldehyde |

| 3 | tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate | Reductive amination with 3-aminopyrazin-2-yl amine, sodium triacetoxyborohydride, DCE, 20°C, 3 h | ~95% | Coupling step |

Research Findings and Analytical Data

- NMR Spectroscopy : Characteristic signals for tert-butyl group (singlet ~1.4 ppm), aromatic protons, and aldehyde proton (~9.9-10 ppm) confirm intermediate formation.

- Mass Spectrometry : Molecular ion peaks consistent with expected molecular weights; e.g., m/z = 258 [M+Na]+ for tert-butyl 4-formylbenzylcarbamate.

- Chromatography : Silica gel column chromatography with solvent systems such as hexane/ethyl acetate or chloroform/ethyl acetate effectively purifies intermediates.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions such as nucleophilic substitution and electrophilic aromatic substitution makes it an essential intermediate in synthetic pathways.

2. Biology:

- Biochemical Probes: The compound is investigated for its potential as a biochemical probe due to its structural characteristics. Its interaction with biological molecules can provide insights into enzyme mechanisms and cellular processes. Studies have shown that modifications to the amino group can influence binding affinity to specific targets, which is critical for drug development.

3. Medicine:

- Therapeutic Potential: Research indicates that this compound may possess anti-cancer and anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit specific cancer cell lines, suggesting that it could be developed into a therapeutic agent . Additionally, its interactions with molecular targets in disease pathways highlight its potential for drug discovery.

4. Industry:

- Material Development: In industrial applications, this compound is used in the development of novel materials. Its unique properties allow it to be incorporated into specialty chemicals used in coatings, adhesives, and electronic materials . The compound's stability and reactivity make it suitable for various manufacturing processes.

Case Studies

Case Study 1: Anti-Cancer Activity

A study explored the effects of this compound on human hepatocellular carcinoma cells. The results indicated that the compound significantly reduced cell viability through apoptosis induction. Mechanistic studies revealed that the compound modulated signaling pathways associated with cell survival, making it a candidate for further development as an anti-cancer drug.

Case Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its ability to inhibit specific enzymes involved in inflammatory pathways. The results showed that this compound effectively inhibited the activity of cyclooxygenase enzymes, suggesting potential applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate involves its interaction with specific molecular targets. The aminopyrazine moiety can interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with target proteins. The tert-butyl ester group can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 4-bromo-2-fluorobenzoate (C11H12BrFO2)

- Structural Differences: The bromine atom at the 4-position (vs. aminopyrazinyl in the target compound) makes this a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce heterocycles .

- Reactivity: Bromine allows for nucleophilic substitution or metal-catalyzed coupling, whereas the aminopyrazinyl group in the target compound enables hydrogen bonding and participation in cyclization reactions.

- Applications: Primarily used as a synthetic intermediate; lacks the biological activity associated with the pyrazine-amino motif in the target compound .

Compound 15a (Structure from )

- Structural Differences : Features a pyrimido[4,5-d][1,3]oxazin core instead of pyrazine, with a methoxy-phenyl and methylpiperazinyl group. The tert-butyl carbamate group replaces the benzoate ester .

- Physicochemical Properties : The methylpiperazinyl group increases basicity (pKa ~8–10), contrasting with the target compound’s acidic benzoate ester (pKa ~1.83). This impacts solubility and biodistribution .

- Synthesis : Both compounds employ trifluoroacetic acid (TFA) in coupling reactions, but 15a requires a multi-step assembly of the heterocyclic core, highlighting the synthetic complexity of fused ring systems .

tert-Butyl 4-(3-amino-6-((1S,3S,4S)-4-((tert-butyldimethylsilyl)oxy)-3-fluorocyclohexyl)pyrazin-2-yl)-2-fluorobenzoate

- Structural Differences : Contains a silyl-protected cyclohexyloxy group and additional fluorine on the cyclohexane ring, introducing steric bulk and altering metabolic stability .

- Physical Properties: Density: 1.34 g/cm³ (similar to the target compound, suggesting comparable packing efficiency). Boiling Point: 547.3±50.0°C (higher than the target compound due to increased molecular weight). Storage: Requires -20°C, indicating higher sensitivity compared to the non-silylated derivative .

Key Research Findings and Data Tables

Table 1: Physicochemical Comparison

| Property | Target Compound | tert-Butyl 4-bromo-2-fluorobenzoate | Compound 15a | Silylated Derivative |

|---|---|---|---|---|

| Molecular Formula | C15H16F2N3O2 | C11H12BrFO2 | C28H36N6O4 | C25H37F2N3O3Si |

| Molecular Weight (g/mol) | ~324.3 | 275.12 | 520.63 | 514.67 |

| pKa | 1.83 (ester) | N/A | ~8–10 (piperazine) | 1.83 (ester) |

| Boiling Point (°C) | ~500 (estimated) | Not reported | Not reported | 547.3±50.0 |

| Storage Conditions | Room temp (stable) | Room temp | -20°C (sensitive) | -20°C |

Biological Activity

tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate is a synthetic organic compound notable for its unique structural features, including a tert-butyl ester group , an aminopyrazine moiety , and a fluorine atom attached to the benzene ring. This compound has garnered attention in pharmaceutical research due to its potential biological activities and mechanisms of action.

- Molecular Formula : C15H16FN3O

- Molecular Weight : 289.305 g/mol

- CAS Number : 1715031-88-1

- Polar Surface Area (PSA) : 78.1 Ų

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which include enzymes and receptors involved in various cellular processes. The following aspects are critical to understanding its mechanism:

- Aminopyrazine Moiety : This component can modulate enzymatic activity, potentially acting as an inhibitor or activator depending on the target.

- Fluorine Atom : The presence of fluorine enhances the compound's binding affinity and selectivity for target proteins, thereby increasing its efficacy.

- tert-Butyl Ester Group : This group influences the compound's solubility and stability, which are crucial for bioavailability and therapeutic effectiveness.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. It has shown effectiveness against various cancer types, particularly those characterized by specific genetic mutations such as BRAF and KRAS.

Case Studies

- Melanoma Treatment : In studies involving melanoma cell lines with BRAF mutations (e.g., V600E), this compound demonstrated potent inhibitory effects on cell proliferation and induced apoptosis.

- Leukemia Models : Preclinical models of chronic myelogenous leukemia (CML) showed that treatment with this compound resulted in reduced tumor burden and improved survival rates.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| tert-Butyl 4-(3-amino-6-bromopyrazin-2-yl)-2-fluorobenzoate | Amino-bromopyrazine moiety | Similar anticancer activity |

| tert-Butyl 4-(3-amino-pyrazin-2-yl)benzoate | Lacks fluorine atom | Reduced potency compared to the fluorinated version |

Synthesis and Production

The synthesis of this compound typically involves several steps:

- Formation of Aminopyrazine Intermediate : Starting materials undergo reactions to form the aminopyrazine structure.

- Electrophilic Aromatic Substitution : Introduction of the fluorine atom occurs through this method.

- Esterification : The final step involves reacting the carboxylic acid with tert-butyl alcohol under acidic conditions.

Optimizing these steps can enhance yield and efficiency, particularly for large-scale industrial production.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves coupling pyrazine derivatives with fluorobenzoate precursors. For example, amination reactions using palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres and reflux conditions in solvents like 1,2-dimethoxyethane are common . Boc (tert-butoxycarbonyl) protection is often employed to stabilize reactive amino groups during synthesis . To improve yield, optimize reaction time, temperature, and stoichiometry of boronic acid coupling partners. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended for isolating the product .

Q. What spectroscopic techniques are essential for characterizing tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm aromatic proton environments, fluorine coupling patterns, and Boc group integrity. ¹⁹F NMR is critical for verifying the fluorobenzoate moiety .

- Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns.

- X-ray Crystallography : For absolute configuration determination, as demonstrated in crystallographic studies of similar fluorobenzoate derivatives (e.g., R-factor < 0.05 for precision) .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR and X-ray crystallographic data for this compound?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational barriers in solution vs. solid-state rigidity). Perform variable-temperature NMR to assess conformational flexibility. Cross-validate using DFT calculations (e.g., Gaussian09) to model optimized geometries and compare with crystallographic data. For example, studies on fluorobenzoyl derivatives resolved such contradictions by correlating dihedral angles from X-ray structures with NMR coupling constants .

Q. What strategies optimize regioselectivity during the amination of pyrazine intermediates in the synthesis of this compound?

- Methodological Answer : Regioselectivity can be controlled through:

- Directing Groups : Introduce temporary substituents (e.g., nitro groups) to steer amination to the 3-position of pyrazine .

- Catalytic Systems : Use Pd/Xantphos catalysts to enhance C–N bond formation at sterically hindered positions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at electron-deficient pyrazine carbons .

Q. How should researchers design stability studies to assess the degradation pathways of this compound under varying pH and temperature conditions?

- Methodological Answer :

Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at elevated temperatures (40–60°C). Monitor via HPLC-UV for breakdown products.

Kinetic Analysis : Use Arrhenius plots to predict shelf-life. For Boc-protected analogs, hydrolysis of the ester group is a primary degradation pathway; track via loss of tert-butyl signals in ¹H NMR .

Light Sensitivity : Conduct ICH Q1B photostability testing to evaluate structural integrity under UV/visible light .

Methodological and Data Analysis Questions

Q. How can computational methods (e.g., DFT, molecular docking) be validated against experimental data for this compound?

- Methodological Answer :

- DFT Validation : Compare computed vibrational frequencies (IR) and chemical shifts (NMR) with experimental data. For example, match calculated ¹⁹F NMR chemical shifts (±5 ppm) with observed values .

- Docking Studies : If the compound is a potential enzyme inhibitor (e.g., kinase targets), validate docking poses using mutagenesis data or crystallographic protein-ligand structures. Adjust force fields (e.g., AMBER) to account for fluorine’s electronegativity .

Q. What experimental controls are critical when analyzing the biological activity of derivatives of this compound?

- Methodological Answer :

- Negative Controls : Use Boc-deprotected analogs to confirm that biological activity is not an artifact of the tert-butyl group.

- Solvent Controls : Include DMSO/vehicle controls at matching concentrations to rule out solvent interference in assays .

- Isosteric Replacements : Synthesize fluorobenzoate analogs with chlorine or hydrogen substitutions to isolate electronic effects of fluorine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.